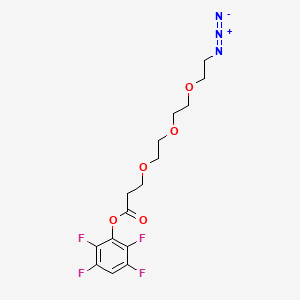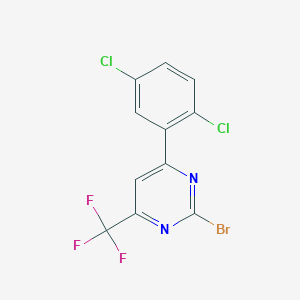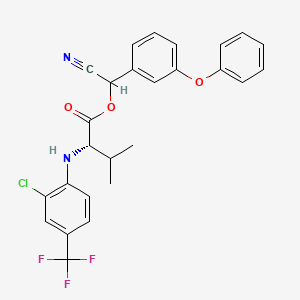
4-(4-Phenoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Phenoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-nitrobenzaldehyde and aniline derivatives.
Introduction of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between the acridine derivative and benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Phenoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The phenoxy and benzylidene groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylate salts or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sodium hydroxide, etc.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Hydrolysis: Carboxylate salts or esters depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-(4-Phenoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(4-Phenoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Phenoxy-benzylidene)-phenyl-amine
- 2-Phenyl-quinoline-4-carboxylic acid (4-phenoxy-benzylidene)-hydrazide
- Benzylidene-(4-phenylazo-phenyl)-amine
Uniqueness
4-(4-Phenoxy-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is unique due to its specific structural features, including the combination of the acridine core, phenoxy group, benzylidene moiety, and carboxylic acid group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C27H21NO3 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-[(4-phenoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C27H21NO3/c29-27(30)25-22-10-4-5-12-24(22)28-26-19(7-6-11-23(25)26)17-18-13-15-21(16-14-18)31-20-8-2-1-3-9-20/h1-5,8-10,12-17H,6-7,11H2,(H,29,30) |
Clave InChI |
PZSKOXZXWJYXCB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5C(=C4C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)




![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]ethyl] butanedioate](/img/structure/B13714585.png)



![N-Cyclohexyl-2-[[5-(6-methyl-2-benzimidazolyl)-2-pyridyl]thio]acetamide](/img/structure/B13714628.png)
